CeMMEC1

説明

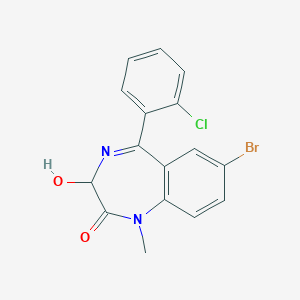

CeMMEC1 is an N-methylisoquinolinone derivative that inhibits the second bromodomain of TAF1 . It has been identified as a potent inhibitor of BRD4 .

Molecular Structure Analysis

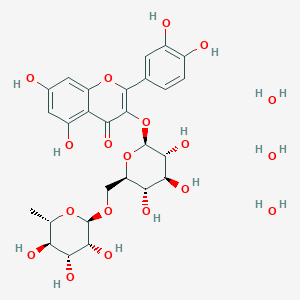

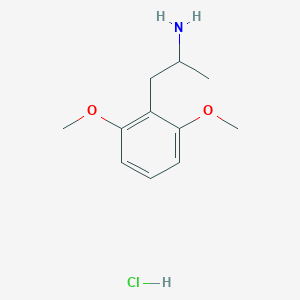

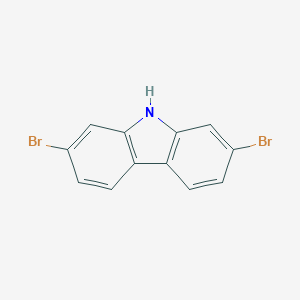

CeMMEC1 has a molecular weight of 336.34 and its molecular formula is C19H16N2O4 . The exact structure of CeMMEC1 is complex and involves various functional groups .

Chemical Reactions Analysis

CeMMEC1 has been shown to have high affinity for the bromodomains of CREBBP, EP300, BRD9, and the second bromodomain of TAF1 . It has been used in combination with other compounds to study its effects on cell viability .

Physical And Chemical Properties Analysis

CeMMEC1 is a solid, white to off-white compound . It is soluble in DMSO but insoluble in water .

科学的研究の応用

Cancer Research: Inhibition of TAF1

CeMMEC1 is primarily known as a TAF1 inhibitor, with a dissociation constant (Kd) of 1.8 μM and an IC50 of 900 nM . TAF1, part of the TFIID complex, plays a crucial role in the initiation of gene transcription by RNA polymerase II. By inhibiting TAF1, CeMMEC1 can impair cell viability and has been shown to inhibit the proliferation of THP-1 monocytes and H23 lung adenocarcinoma cells . This application is significant for cancer research, particularly in understanding the transcriptional regulation of oncogenes.

Epigenetic Studies: Bromodomain Inhibition

CeMMEC1 targets the second bromodomain of TAF1 . Bromodomains are involved in reading the epigenetic code written on histone proteins, which affects gene expression without altering the DNA sequence. By inhibiting this domain, CeMMEC1 serves as a valuable tool for studying epigenetic modifications and their implications in diseases like cancer.

Combination Therapies: Synergy with JQ1

Research has shown that CeMMEC1 synergizes with (+)-JQ1, another bromodomain inhibitor, to enhance its anti-proliferative effects on cancer cells . This suggests that CeMMEC1 could be used in combination therapies to potentially improve treatment outcomes for certain cancers.

Cell Viability Assays: Screening Tool

CeMMEC1’s ability to impair cell viability makes it a useful compound in cell viability assays . These assays are essential for screening potential drug candidates and understanding the cytotoxic effects of various compounds.

作用機序

Target of Action

CeMMEC1 is a small molecule that primarily targets the bromodomain-containing protein TAF1 . TAF1 is a transcription factor that plays a crucial role in the initiation of gene transcription . It has been shown to interact directly with BRD4, another bromodomain protein, and is centrally involved in modulating its functional activity .

Mode of Action

CeMMEC1 inhibits the second bromodomain of TAF1 . It binds to TAF1 with high affinity, exhibiting an IC50 of 0.9 μM and a Kd of 1.8 μM . This binding blocks the interaction between TAF1 and BRD4, thereby inhibiting BRD4-mediated transcription . This indicates an essential crosstalk between the bromodomain proteins .

Biochemical Pathways

The inhibition of TAF1 by CeMMEC1 affects the transcriptional activity of BRD4, which in turn modulates several biochemical pathways. BRD4 is known to bind acetylated lysines present on histones to initiate transcription through the recruitment of pTEFb, which phosphorylates and activates RNA polymerase II . Therefore, the inhibition of TAF1 and the subsequent modulation of BRD4 activity can impact various downstream effects related to gene transcription .

Pharmacokinetics

Factors such as solubility, stability, and permeability influence how well a drug is absorbed and distributed within the body, how it is metabolized, and how it is excreted . These factors need to be thoroughly investigated in the context of CeMMEC1 to understand its pharmacokinetic profile.

Result of Action

CeMMEC1 impairs cell viability and inhibits the proliferation of certain cancer cells. For instance, it has been shown to impair cell viability in combination with (+)-JQ1 and inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like CeMMEC1. For instance, factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and activity . Moreover, epigenetic changes induced by environmental factors can influence how a drug interacts with its target . .

Safety and Hazards

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOQAZBGLOADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CeMMEC1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)